2-Ethyl-6-fluorophenylboronic acid pinacol ester
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Overview
Description
2-Ethyl-6-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-ethyl-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. A common method includes:
Starting Materials: 2-Ethyl-6-fluorophenylboronic acid and pinacol.
Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-fluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki–Miyaura coupling.
Solvents: Polar aprotic solvents like THF, DCM, or dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reaction Conditions: Typically conducted at room temperature to 80°C, depending on the specific reaction.
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-Ethyl-6-fluorophenylboronic acid pinacol ester is utilized in various fields of scientific research:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of fluorescent probes and sensors due to its ability to form stable complexes with diols.
Medicine: In the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2-Ethyl-6-fluorophenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves:
Transmetalation: The transfer of the boronic ester group to the palladium catalyst.
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the ethyl and fluorine substituents, making it less sterically hindered and less electron-withdrawing.
2-Fluorophenylboronic Acid Pinacol Ester: Similar but without the ethyl group, affecting its reactivity and steric properties.
2-Ethylphenylboronic Acid Pinacol Ester: Lacks the fluorine atom, which influences its electronic properties.
Uniqueness
2-Ethyl-6-fluorophenylboronic acid pinacol ester is unique due to the combined presence of the ethyl and fluorine substituents, which provide a balance of steric and electronic effects. This makes it particularly useful in fine-tuning the reactivity and selectivity of cross-coupling reactions.
Properties
Molecular Formula |
C14H20BFO2 |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
2-(2-ethyl-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO2/c1-6-10-8-7-9-11(16)12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 |
InChI Key |
DOYUNGCYWBNHEW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)CC |
Origin of Product |
United States |
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